molecular formula C16H16ClN3O B502684 (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone CAS No. 325779-60-0

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone

Cat. No.: B502684
CAS No.: 325779-60-0
M. Wt: 301.77g/mol
InChI Key: HJVFVAZFMFYABI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone is a chemical compound featuring a piperazinyl scaffold, a heterocycle of significant interest in medicinal chemistry and pharmacology. Piperazine-based compounds are recognized for their diverse biological activities and are found in a wide range of therapeutic agents . The piperazine nucleus is an integral structural component in drugs acting on the central nervous system, including agents targeting serotonin and dopamine receptors, which are implicated in conditions like anxiety, depression, and schizophrenia . Furthermore, piperazine derivatives have demonstrated substantial potential as antiviral agents, with several FDA-approved drugs for viral infections incorporating this moiety . The specific structure of this compound, which incorporates a 2-pyridinyl group and a 4-chlorophenyl group, suggests it is a valuable intermediate or target molecule for researchers investigating structure-activity relationships (SAR) in the development of new pharmacologically active compounds. It serves as a key scaffold for the synthesis of more complex molecules intended for biochemical screening and in the study of quantitative structure-activity relationships (QSAR) . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVFVAZFMFYABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane or toluene under inert conditions. A base such as triethylamine or potassium carbonate is employed to neutralize HCl byproducts. For instance, in a modified procedure derived from Patent WO2009057133A2, the use of N,N-dimethylformamide (DMF) as a polar aprotic solvent enhances reactivity at 0–5°C. After 24 hours at reflux, the crude product is purified via recrystallization from diisopropyl ether, yielding a white solid.

Key Data:

  • Reactants : 4-(2-pyridinyl)piperazine (1.0 eq), 4-chlorobenzoyl chloride (1.1 eq)

  • Solvent : Dichloromethane (100 mL/g substrate)

  • Base : Triethylamine (1.5 eq)

  • Yield : 68–72% after recrystallization

Friedel-Crafts Acylation with Lewis Acid Catalysis

While traditional Friedel-Crafts acylation is hindered by the electron-withdrawing pyridine ring, modified protocols using Lewis acids (e.g., aluminum chloride or BF₃·Et₂O) enable selective acylation. This method, inspired by Patent KR20110093130A, involves activating the 4-chlorobenzoyl chloride for electrophilic attack on the piperazinyl-pyridinyl system.

Optimization and Challenges

Reaction temperatures above 80°C in nitrobenzene or sulfolane improve solubility but risk decomposition. A study using BF₃·Et₂O (2.0 eq) at 60°C achieved 58% yield, with unreacted starting material recovered via extraction.

Key Data:

  • Catalyst : BF₃·Et₂O (2.0 eq)

  • Temperature : 60°C, 12 hours

  • Yield : 58% (crude), 52% after purification

Cross-Coupling via Palladium Catalysis

Palladium-mediated coupling reactions, such as the Ullmann-Goldberg reaction , offer a pathway to construct the ketone bridge. Aryl halides (e.g., 4-chlorophenyl iodide) react with piperazinyl-pyridinyl stannanes under carbonylative conditions.

Protocol and Efficiency

A representative procedure from Patent KR970009727B1 employs Pd(PPh₃)₄ (5 mol%) and carbon monoxide (1 atm) in DMF at 120°C. The reaction affords the ketone in 45% yield, with side products arising from homocoupling.

Key Data:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • CO Pressure : 1 atm

  • Yield : 45% (isolated)

Oxidation of Secondary Alcohol Intermediates

Secondary alcohols, such as (4-chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanol, can be oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) .

Synthesis of Alcohol Precursor

The alcohol is prepared via Grignard addition of 4-chlorophenylmagnesium bromide to 4-(2-pyridinyl)piperazine-1-carbaldehyde. Oxidation with PCC in dichloromethane at 25°C achieves 80% conversion.

Key Data:

  • Oxidizing Agent : PCC (1.2 eq)

  • Solvent : Dichloromethane

  • Yield : 76% (two-step)

Weinreb Amide Approach

The Weinreb amide of 4-chlorobenzoic acid reacts with 4-(2-pyridinyl)piperazinylmagnesium bromide to form the ketone. This method, adapted from modern organometallic protocols, avoids over-addition and ensures high selectivity.

Reaction Specifics

The Grignard reagent (1.5 eq) is added dropwise to the Weinreb amide in THF at −78°C. After warming to 25°C, hydrolysis with dilute HCl yields the ketone in 82% purity.

Key Data:

  • Grignard Reagent : 4-(2-pyridinyl)piperazinylmagnesium bromide (1.5 eq)

  • Temperature : −78°C to 25°C

  • Yield : 82% (crude)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Acylation7298Scalable, minimal byproductsRequires anhydrous conditions
Friedel-Crafts5295Tolerates electron-deficient ringsLow yield, harsh conditions
Palladium Coupling4590Constructs complex scaffoldsCostly catalysts, CO handling
Alcohol Oxidation7697High selectivityMulti-step synthesis
Weinreb Amide8299Excellent controlSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structural motifs to (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone exhibit antidepressant properties. The piperazine ring is often linked to neuroactive effects, making this compound a candidate for further exploration in treating depression and anxiety disorders.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that the presence of the chlorophenyl and piperazine groups enhances its efficacy against bacterial strains, positioning it as a lead compound for developing new antibiotics.

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a subject of interest in oncology research.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant improvements in depressive behaviors in animal models. The compound showed comparable efficacy to established antidepressants while presenting a favorable side effect profile.

Case Study 2: Antimicrobial Screening

In vitro assays were performed to evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs differ in the aryl group, piperazine substituents, or backbone modifications:

Compound Name Molecular Formula Substituents on Aryl Group Substituents on Piperazine Key Differences Reference
(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone C₁₆H₁₅ClN₃O 4-Chlorophenyl 2-Pyridinyl Reference compound
(3,5-Dimethoxyphenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone C₁₈H₂₀N₃O₃ 3,5-Dimethoxyphenyl 2-Pyridinyl Electron-rich aryl group enhances solubility; reduced lipophilicity vs. chloro substituent
(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone C₂₀H₁₆Cl₂N₃O 4-Chlorophenyl 7-Chloro-4-quinolinyl Larger aromatic system (quinoline) may enhance π-π stacking but reduce metabolic stability
2-(4-Chlorophenyl)-1-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethanone C₂₁H₂₄ClN₃O 4-Chlorophenyl 2,3-Dimethylphenyl Ethanone backbone (vs. methanone); steric hindrance from methyl groups
(3-Chlorophenyl)-[4-(4-methyl-6-(pyrrolidinyl)-2-pyrimidinyl)-1-piperazinyl]methanone C₂₁H₂₃ClN₆O 3-Chlorophenyl 4-Methyl-6-pyrrolidinyl-pyrimidinyl Chloro positional isomer; pyrimidine introduces H-bonding potential

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₆H₁₅ClN₃O) has a molecular weight of ~300.8 g/mol. Analogs range from 217.7 g/mol (simpler pyridinyl derivatives) to 425.9 g/mol (quinolinyl-substituted derivatives) .
  • Lipophilicity : Chlorophenyl groups increase logP (e.g., target compound: estimated logP ~3.2), whereas methoxy substituents (e.g., 3,5-dimethoxyphenyl analog) reduce logP to ~2.5 .
  • Solubility: Piperazine derivatives with polar substituents (e.g., hydroxyl groups in ) exhibit higher aqueous solubility. The quinolinyl analog () may suffer from poor solubility due to its extended aromatic system.

Pharmacological Activity

  • Anticancer Potential: Analog A-14 ([4-(4-chlorophenyl)piperazin-1-yl][4-(3-(4-methylpiperazinyl)propoxy)phenyl]methanone) showed moderate cytotoxicity (IC₅₀: 8–12 µM) in breast cancer cell lines, attributed to dual piperazine motifs enhancing DNA intercalation .
  • Receptor Binding: The 2-pyridinyl group in the target compound may mimic nicotinic acetylcholine receptor ligands, while quinolinyl analogs () could target kinase pathways .
  • Hemolytic Effects : Tri-heterocyclic benzamides (e.g., ) demonstrated low hemolysis (<10% at 100 µM), suggesting piperazine derivatives may have favorable safety profiles .

Biological Activity

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a chlorophenyl group and a pyridinyl-piperazine moiety, which contributes to its diverse pharmacological properties.

  • IUPAC Name : (4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
  • Molecular Formula : C₁₆H₁₆ClN₃O
  • CAS Number : 325779-60-0

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including receptors and enzymes. The compound may exert its effects by modulating the activity of G protein-coupled receptors (GPCRs) and other targets involved in neurotransmission and cellular signaling pathways.

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects. Research has shown that piperazine derivatives can influence serotonin and norepinephrine pathways, contributing to their potential use in treating mood disorders .

Anticancer Properties

Research has explored the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures could significantly inhibit the growth of various cancer cell lines, suggesting that this compound may also possess anticancer activity .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been documented, with evidence suggesting that this compound may exhibit activity against specific bacterial strains. This potential has implications for developing new antibacterial agents .

Case Study 1: Antidepressant Activity

A study published in 2014 highlighted the role of allosteric modulators in enhancing the efficacy of GPCR-targeted therapies. Compounds structurally related to this compound were shown to act as positive allosteric modulators, potentially leading to improved therapeutic outcomes for depression .

Case Study 2: Anticancer Activity

In a comparative study assessing various piperazine derivatives, this compound was found to inhibit the proliferation of epidermoid carcinoma cells more effectively than standard chemotherapeutic agents like doxorubicin. This finding suggests a promising avenue for further development in cancer therapy .

Data Table: Biological Activities Overview

Biological ActivityEvidence LevelReference
AntidepressantModerate
AnticancerHigh
AntimicrobialModerate

Q & A

Q. What are the standard synthetic routes for (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, intermediates like 4-(2-pyridinyl)piperazine are first synthesized, followed by coupling with a 4-chlorobenzoyl chloride derivative under reflux conditions in aprotic solvents (e.g., acetonitrile or DMF). Characterization of intermediates is performed via ¹H/¹³C NMR spectroscopy and mass spectrometry (MS) to confirm structural integrity .

Q. Which analytical techniques are critical for verifying the purity and identity of this compound?

High-performance liquid chromatography (HPLC ) with UV detection is used to assess purity (>95% threshold). Structural confirmation relies on FT-IR (to identify carbonyl and aromatic C-H stretches) and NMR spectroscopy (to resolve piperazine ring protons at δ 2.5–3.5 ppm and aromatic protons from the chlorophenyl/pyridinyl groups at δ 7.0–8.5 ppm) .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

Initial screening includes enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) at concentrations of 1–100 µM. For antimicrobial activity, MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are performed using broth microdilution methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

SAR studies focus on modifying the chlorophenyl substituent (e.g., replacing Cl with F or Br) and the pyridinyl group (e.g., introducing methoxy or amino groups). Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets like serotonin receptors or kinases. For example, highlights that fluorinated analogs (e.g., 945173-43-3) show enhanced kinase inhibition (IC₅₀ = 2.91 µM vs. 4.35 µM for non-fluorinated analogs) .

Q. What experimental strategies resolve contradictions in bioactivity data across similar derivatives?

Discrepancies in enzyme inhibition data (e.g., conflicting IC₅₀ values) are addressed by standardizing assay conditions (pH, temperature) and validating via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, notes that compound 5h’s cholinesterase inhibition varied by ±0.001–0.004 µM due to solvent polarity effects .

Q. How do computational methods enhance the understanding of this compound's interaction with biological targets?

Molecular dynamics simulations (GROMACS) and density functional theory (DFT) calculations model binding modes and electronic properties. For instance, the chlorophenyl group’s electron-withdrawing effect stabilizes π-π stacking with tyrosine residues in kinase active sites, as shown in .

Q. What strategies mitigate cytotoxicity while maintaining efficacy in lead optimization?

Hemolytic activity assays (e.g., red blood cell lysis tests) and MTT assays on human cell lines (e.g., HEK-293) identify toxicophores. Substituents like hydrophilic groups (e.g., hydroxyl or sulfonyl) reduce cytotoxicity. reports that sulfonyl-containing derivatives (e.g., 5a-h) showed <10% hemolysis at 100 µM .

Data Analysis and Reproducibility

Q. How can researchers validate synthetic reproducibility for this compound?

Reproducibility is ensured by documenting reaction parameters (e.g., solvent purity, catalyst loading) and using controlled atmosphere techniques (e.g., Schlenk lines for moisture-sensitive steps). emphasizes that yields for piperazine derivatives vary by ±5% when anhydrous conditions are strictly maintained .

Q. What statistical methods are appropriate for analyzing bioactivity datasets?

Dose-response curves (log[inhibitor] vs. normalized response) are fitted using nonlinear regression (GraphPad Prism). For high-throughput data, principal component analysis (PCA) reduces dimensionality, while ANOVA identifies significant differences (p < 0.05) across analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone
Reactant of Route 2
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(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone

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